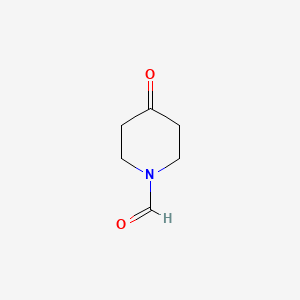

4-Oxopiperidine-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxopiperidine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-7-3-1-6(9)2-4-7/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDUFFZOCLWSIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereochemical Dynamics and Synthesis of N-Formyl-2,6-diarylpiperidin-4-ones

[1]

Executive Summary: The Conformational Switch

In medicinal chemistry, the piperidin-4-one scaffold is a privileged pharmacophore, serving as a precursor for analgesics, local anesthetics, and antimicrobial agents. However, the introduction of an N-formyl group induces a critical stereochemical switch that researchers often overlook.

Unlike their N-H or N-alkyl parent compounds, which predominantly exist in a stable chair conformation , N-formyl-2,6-diarylpiperidin-4-ones undergo a drastic conformational change to a twist-boat or flattened boat geometry. This guide details the synthesis, the thermodynamic drivers of this conformational shift, and the spectroscopic protocols required to distinguish the resulting rotamers.[1]

Synthesis Protocol: The Acetic-Formic Anhydride Method

The most robust method for N-formylation of sterically hindered 2,6-diarylpiperidin-4-ones utilizes acetic-formic anhydride generated in situ. This approach avoids the harsh conditions of direct formic acid reflux, which can degrade the sensitive piperidone ring.

Reagents and Preparation

-

Precursor: 2,6-Diarylpiperidin-4-one (synthesized via Mannich condensation).[2][3][4]

-

Formylating Agent: Acetic-formic anhydride (prepared in situ).

-

Solvent: Benzene or Dichloromethane (DCM).

-

Atmosphere: Anhydrous conditions (drying tube or

).

Step-by-Step Methodology

-

Preparation of Acetic-Formic Anhydride:

-

In a dry flask, mix Acetic Anhydride (10 mL) and 85% Formic Acid (5 mL) .

-

Stir at 55–60°C for 2 hours.

-

Critical Step: Cool the mixture to 0–5°C before use. This prevents thermal decomposition of the unstable mixed anhydride.

-

-

N-Formylation Reaction:

-

Dissolve the 2,6-diarylpiperidin-4-one (5 mmol) in dry benzene (30 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add the cold acetic-formic anhydride solution dropwise over 20 minutes.

-

Reasoning: Slow addition controls the exotherm and prevents O-formylation of the ketone enol.

-

-

Workup and Isolation:

-

Stir the mixture at room temperature for 4–8 hours (monitor via TLC).

-

Pour the reaction mixture onto crushed ice to hydrolyze excess anhydride.

-

Extract with CHCl

or DCM ( -

Wash the organic layer with saturated NaHCO

(to remove acid) and brine. -

Dry over anhydrous Na

SO -

Purification: Recrystallize from ethanol/ether. Do not use column chromatography if rotamers are fast-exchanging, as this may lead to streaking.

-

Workflow Visualization

Caption: Optimized workflow for the synthesis of N-formyl derivatives using in-situ generated acetic-formic anhydride.

Stereochemical Analysis: The Core Challenge

The stereochemistry of these compounds is defined by two dynamic phenomena: Amide Rotamerism and Ring Conformational Flipping .

The Driving Force: Strain

In the parent piperidine, the 2,6-aryl groups adopt equatorial positions in a chair conformation to minimize 1,3-diaxial interactions. However, upon N-formylation, the nitrogen atom hybridizes to

-

The Conflict: If the ring remains a chair, the carbonyl oxygen of the N-formyl group experiences severe allylic strain (

) with the equatorial aryl group at C2 or C6. -

The Resolution: To relieve this strain, the ring twists out of the chair form into a Twist-Boat or Flattened Boat conformation.

Rotameric Equilibrium (Syn vs. Anti)

Due to the restricted rotation of the N-C(=O) bond (partial double bond character), two distinct rotamers exist in solution:

-

Syn Rotamer: The formyl oxygen is syn to the C2-aryl group.

-

Anti Rotamer: The formyl oxygen is anti to the C2-aryl group.[1]

These rotamers are often stable enough on the NMR timescale to produce distinct signal sets (doubling of peaks).

Conformational Logic Diagram

Caption: Logical flow demonstrating the transition from chair to twist-boat conformation induced by allylic strain.

Spectroscopic Validation (NMR)

Trustworthy identification of these isomers relies on

Diagnostic Signals

-

Dual Signals: You will observe two sets of signals for the formyl proton, C2-H, and C6-H.

-

Formyl Proton: Typically appears at

8.0–8.5 ppm. -

Shielding Rules:

-

The proton syn to the carbonyl oxygen is generally deshielded (shifted downfield).

-

The proton anti to the carbonyl oxygen is shielded (shifted upfield).

-

NMR Data Summary Table (Representative)

Data based on 2,6-bis(4-methoxyphenyl) derivatives.

| Signal | Syn Rotamer ( | Anti Rotamer ( | Diagnostic Feature |

| N-CHO (Formyl H) | ~8.10 | ~8.25 | Unequal intensity indicates population ratio |

| H-2 (Benzylic) | ~5.90 (Deshielded) | ~4.60 (Shielded) | Large |

| H-6 (Benzylic) | ~4.60 (Shielded) | ~5.90 (Deshielded) | Inverted relative to H-2 |

| Ring Conformation | Twist-Boat | Twist-Boat |

Biological Relevance

This stereochemical data is not merely academic. The twist-boat conformation alters the spatial vector of the C4-carbonyl and the aryl substituents. In drug development, docking studies must utilize the twist-boat model rather than the standard chair model to accurately predict binding affinity for N-formyl derivatives.

References

-

Sakthivel, P., & Ponnuswamy, S. (2014).[1] Synthesis, characterisation, stereochemistry and biological activity of N-formylpiperidin-4-ones. Journal of Molecular Structure, 1076, 556-565. Link[1]

-

Aridoss, G., et al. (2009). Synthesis and biological activities of some 2,6-diarylpiperidin-4-ones. European Journal of Medicinal Chemistry, 44(10), 4192-4199. Link

-

Lakshmanan, P., et al. (2012). 1-Formyl-t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one. Acta Crystallographica Section E, 68(Pt 3), o786. Link

-

Organic Syntheses. (2008). Preparation of 3,4-Dibromo-2,5-diformylthiophene (Use of N-Formylpiperidine). Organic Syntheses, 85, 88. Link

-

Chakraborty, P., & Roy, S. (2013).[6] An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. Green and Sustainable Chemistry, 3(1), 26-30.[6] Link

Sources

- 1. Synthesis, characterisation, stereochemistry and biological activity of N-formylpiperidin-4-ones - Lookchem [lookchem.com]

- 2. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. An Efficient FeCl3 Catalyzed Synthesis of N,N’-Diarylformamidines [scirp.org]

Physical and chemical properties of 4-Oxopiperidine-1-carbaldehyde

An In-depth Technical Guide to 4-Oxopiperidine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopiperidine-1-carbaldehyde is a heterocyclic synthetic building block of significant interest in the fields of medicinal chemistry and organic synthesis. Its bifunctional nature, featuring both a ketone and an aldehyde group on a piperidine scaffold, makes it a versatile starting material for the construction of more complex molecular architectures. The piperidine ring itself is a well-established "privileged scaffold" in drug discovery, appearing in a vast number of approved pharmaceuticals due to its favorable pharmacokinetic properties.[1] This guide provides a comprehensive overview of the core physical and chemical properties of 4-Oxopiperidine-1-carbaldehyde, offering field-proven insights for its effective use in research and development.

Molecular Structure and Identification

A precise understanding of the molecule's structure and identifiers is fundamental for any experimental work. The IUPAC name, which clearly defines the structure, is 4-oxopiperidine-1-carbaldehyde. When an aldehyde group (-CHO) is attached to a ring, the suffix "-carbaldehyde" is used in IUPAC nomenclature.[2]

Synonyms: 4-oxo-1-piperidinecarbaldehyde CAS Number: 383193-66-6 Molecular Formula: C₆H₉NO₂ Molecular Weight: 127.14 g/mol

The structure combines a six-membered piperidine ring with a ketone at the 4-position and an N-formyl group (an aldehyde attached to the ring nitrogen). This N-formyl group significantly influences the reactivity of the nitrogen, differentiating it from a typical secondary amine.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various solvent systems. 4-Oxopiperidine-1-carbaldehyde is typically a liquid at room temperature.

| Property | Value | Source |

| Physical Form | Liquid | |

| Melting Point | 83-86 °C | |

| Storage Temperature | -10 °C | |

| Purity | ≥95% | |

| InChI Key | NMDUFFZOCLWSIP-UHFFFAOYSA-N |

Expert Insight: The specified storage temperature of -10°C is critical for maintaining the compound's stability and preventing degradation over time. Aldehydes, in general, can be susceptible to oxidation, and lower temperatures slow down this and other potential side reactions. When bringing the compound to room temperature for use, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The key functional groups—ketone, aldehyde, and the piperidine ring—give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[3][4]

-

¹H NMR: The proton spectrum will show several key signals. The aldehyde proton (-CHO) is expected to appear significantly downfield (typically δ 8.0-10.0 ppm) due to the deshielding effect of the carbonyl group. The protons on the piperidine ring will appear as multiplets in the aliphatic region (typically δ 2.0-4.0 ppm). The protons adjacent to the nitrogen and the ketone will be shifted further downfield compared to those at the 3- and 5-positions.

-

¹³C NMR: The carbon spectrum will be characterized by two signals in the carbonyl region. The aldehyde carbon will typically be in the δ 190-200 ppm range, while the ketone carbon will appear slightly more downfield, often >200 ppm. The carbons of the piperidine ring will resonate in the aliphatic region (typically δ 20-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their vibrational frequencies.[4]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.

-

C=O Stretch (Ketone): Another strong absorption band will be present, typically around 1700-1725 cm⁻¹. The exact position can depend on ring strain and conjugation.

-

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern.

-

Exact Mass: 127.06333 Da

-

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the loss of the formyl group (CHO) or carbon monoxide (CO).

Chemical Reactivity and Synthetic Utility

The dual functionality of 4-Oxopiperidine-1-carbaldehyde makes it a valuable intermediate. The reactivity of the aldehyde and ketone groups can often be selectively addressed through careful choice of reagents and reaction conditions.

Key Reaction Pathways

The primary sites of reactivity are the electrophilic carbonyl carbons of the aldehyde and ketone groups.

Caption: Reactivity map of 4-Oxopiperidine-1-carbaldehyde.

Expert Insight on Selectivity: The aldehyde is generally more electrophilic and less sterically hindered than the ketone. This inherent difference allows for selective reactions. For instance, a mild reducing agent like sodium triacetoxyborohydride is often used for reductive amination specifically at the aldehyde. Conversely, reduction of the ketone to a secondary alcohol can be achieved with reagents like sodium borohydride, often at low temperatures to minimize reaction at the aldehyde.

Role in Drug Discovery

The piperidine nucleus is a cornerstone in drug design.[1] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1] 4-Oxopiperidine-1-carbaldehyde serves as a key intermediate for creating libraries of compounds for screening. For example, derivatives of the related 4-oxopiperidine structure are used to synthesize potent enzyme inhibitors, such as those for human carbonic anhydrase, which is implicated in some cancers.[5] The synthesis of various N-heterocyclic ligands often starts from a 4-oxopiperidine core, which can then be elaborated into compounds with antimicrobial properties.[6]

Synthesis Workflow

Understanding the synthesis of the starting material is crucial for quality control and for researchers who may need to prepare it in-house. A common approach involves the N-formylation of a pre-existing 4-piperidone derivative.

Caption: A generalized synthetic route to the target compound.

Protocol Considerations: The synthesis often starts with 4-piperidone hydrochloride hydrate, a common and stable precursor.[7][8] The N-formylation step introduces the aldehyde group onto the nitrogen atom. The choice of formylating agent is key; a mixture of formic acid and acetic anhydride is a classic and effective method. The reaction must be carefully monitored (e.g., by Thin Layer Chromatography) to ensure complete conversion without the formation of significant byproducts. Purification by column chromatography is often required to achieve high purity.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory. The available safety data indicates that 4-Oxopiperidine-1-carbaldehyde should be handled with care.

| Hazard Class | Statement | GHS Code | Source |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |

Pictogram: GHS07 (Exclamation mark) Signal Word: Warning

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[9] Avoid letting the chemical enter drains.[11]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

-

Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

-

Conclusion

4-Oxopiperidine-1-carbaldehyde is a high-value synthetic intermediate characterized by its dual ketone and aldehyde functionalities on a privileged piperidine scaffold. Its well-defined physical properties and predictable chemical reactivity make it an essential tool for medicinal chemists and organic scientists. A thorough understanding of its spectroscopic profile, reactivity, and safe handling procedures, as detailed in this guide, is paramount for leveraging its full potential in the synthesis of novel compounds and the acceleration of drug discovery programs.

References

-

PubChem. (n.d.). 4-Piperidinecarboxaldehyde. Retrieved from [Link]

- Angeli, A., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.

- El Batouti, M., et al. (2025). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a), 4-oxopiperidine-1-carbohydrazide (b) and (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide ligand (H2L, c).

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.

- Mathew, B., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules.

-

ChemSrc. (2025). 4-Piperidinecarboxaldehyde,1-methyl-,oxime(9CI). Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]

-

Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia.

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Ing. Petr Švec - PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

- Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

-

Filo. (2025). What is the I.U.P.A.C. name of the following compound? O=CC1CCCCC1. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the I.U.P.A.C. name of the following compound? O=CC1CCCCC1 (1) Cy.. [askfilo.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 8. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. peptide.com [peptide.com]

Strategic Synthesis and Pharmacological Profiling of Novel N-Formylpiperidones

Executive Summary: The Pharmacophore Rationale

The piperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for analgesics, local anesthetics, and increasingly, cytotoxic agents.[1] While the free secondary amine (NH) variants are well-documented, N-formylpiperidones remain an under-explored subclass with significant potential.[1]

The introduction of the N-formyl group (

This guide provides a validated workflow for the modular synthesis of 2,6-diaryl-N-formylpiperidin-4-ones , coupled with advanced NMR characterization protocols to resolve rotameric complexity.

Retrosynthetic Analysis & Design Strategy

To access a diverse library of novel N-formylpiperidones, we employ a convergent strategy. The direct formylation of a pre-assembled piperidone ring is preferred over multicomponent reactions involving formamides, as it allows for the purification of the core heterocycle prior to functionalization.[1]

The Disconnection Approach

The synthesis is disconnected into two phases:[1][2]

-

Ring Construction: A double Mannich condensation to form the 2,6-diarylpiperidin-4-one.[1]

-

N-Functionalization: A selective N-formylation using an in situ generated mixed anhydride.[1]

Figure 1: Retrosynthetic disconnection showing the modular assembly of the scaffold.

Synthetic Protocols

Phase 1: Construction of the Piperidone Core (Mannich Base)[1]

Rationale: The condensation of a ketone with two equivalents of an aromatic aldehyde and ammonium acetate is the most robust route to 2,6-disubstituted piperidones.[1]

Protocol:

-

Reactants: Dissolve aryl aldehyde (0.2 mol) and ammonium acetate (0.1 mol) in ethanol (50 mL).

-

Addition: Add the ketone (e.g., acetone or 3-pentanone) (0.1 mol) slowly.

-

Reflux: Heat the mixture gently at 50–60°C. A precipitate typically forms within 1-2 hours.

-

Isolation: Cool the mixture in an ice bath. Filter the solid and wash with cold ethanol/ether.

-

Purification: Recrystallize from ethanol to obtain the pure 2,6-diarylpiperidin-4-one.

Phase 2: Selective N-Formylation via Acetic Formic Anhydride (AFA)[1]

Rationale: Standard formylation using formic acid alone often requires high temperatures that can degrade the piperidone ring.[1] Using Acetic Formic Anhydride (AFA) allows the reaction to proceed at low temperatures with high yield [1].

Reagents:

-

Substrate: 2,6-Diarylpiperidin-4-one (from Phase 1).[1]

-

Formic Acid (98%).

-

Acetic Anhydride.

-

Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step Methodology:

-

Preparation of AFA (In Situ):

-

In a dry flask under

atmosphere, cool acetic anhydride (10.0 mmol) to 0°C. -

Add formic acid (11.0 mmol) dropwise.

-

Stir at 50–60°C for 2 hours, then cool back to 0°C. Caution: This generates the mixed anhydride.

-

-

N-Formylation:

-

Dissolve the piperidone substrate (5.0 mmol) in dry DCM (20 mL).

-

Add the piperidone solution dropwise to the cooled AFA mixture.

-

Allow the reaction to warm to room temperature and stir overnight (12–18 hours).

-

-

Workup:

-

Purification:

-

Flash column chromatography (Silica gel, Hexane:EtOAc gradient).[1]

-

Structural Characterization: The Rotamer Challenge

One of the most critical, yet often overlooked, aspects of N-formylpiperidone characterization is the presence of rotamers .[1] The

This results in the observation of two distinct sets of signals in NMR spectra at room temperature: the E (trans) and Z (cis) isomers.

NMR Analysis Protocol

Observation:

In the

-

Formyl Proton (-CHO): Two singlets appearing between

8.0 and 8.3 ppm.[1] -

Ring Protons (H-2, H-6): Splitting of the benzylic protons due to the different magnetic environments relative to the carbonyl oxygen.[1]

Validation Experiment (Variable Temperature NMR): To prove these are rotamers and not impurities:

-

Run a standard spectrum at 25°C.

-

Heat the sample to 50°C, 75°C, and 100°C (using DMSO-

). -

Result: As thermal energy overcomes the rotational barrier, the split peaks will broaden and eventually coalesce into a single time-averaged signal [2].[1]

Data Summary Table: Representative NMR Signals

| Position | Proton Type | Chemical Shift ( | Chemical Shift ( | Multiplicity |

| N-CHO | Formyl | 8.24 | 8.12 | Singlet |

| H-2, H-6 | Benzylic | 5.85 | 4.90 | Doublet/Multiplet |

| Ar-H | Aromatic | 7.20 - 7.50 | 7.20 - 7.50 | Multiplet (Overlapping) |

Pharmacological Profiling: Cytotoxicity Workflow

N-formylpiperidones have shown promise as cytotoxic agents, likely acting via alkylation of cellular thiols or interference with microtubule dynamics.[1]

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the

Workflow:

-

Seeding: Seed cells in 96-well plates (

cells/well) and incubate for 24h. -

Treatment: Add the N-formylpiperidone (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

).-

Control: 0.1% DMSO (Vehicle).

-

Positive Control:[1] Doxorubicin or Cisplatin.

-

-

Incubation: Incubate for 48 hours at 37°C, 5%

. -

MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm using a microplate reader.

Figure 2: Standardized workflow for evaluating cytotoxicity of N-formylpiperidones.

References

-

Buehler, C. A., & Pearson, D. E. (1970).[1] Survey of Organic Syntheses. Wiley-Interscience.[1] (Detailed procedure for N-formylation using acetic formic anhydride).

-

Fehér, K., et al. (2016).[1] "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." Molecules. (In-depth analysis of rotameric signals in N-formyl derivatives).

-

Subramanian, N., et al. (2003).[1] "Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives." European Journal of Medicinal Chemistry. (Foundational work on the biological activity of the piperidone scaffold).

-

Aleiwi, B. A., et al. (2013).[1] "Mild and convenient N-formylation protocol in water-containing solvents."[1] Tetrahedron Letters. (Alternative green chemistry approach using Oxyma/EDCI).

Sources

Technical Guide: Reactivity and Stability of 4-Oxopiperidine-1-carbaldehyde in Acidic Media

Executive Summary

4-Oxopiperidine-1-carbaldehyde (CAS: 50693-78-2), also known as

This guide details the behavior of this molecule under acidic conditions.[1][2] Unlike

Chemical Profile & Structural Analysis[3][4][5]

The molecule consists of a piperidine ring distorted into a chair/twist-boat conformation by the

| Feature | Chemical Character | Acidic Reactivity Implication |

| C4-Ketone | Electrophilic carbonyl | High. Prone to rapid reversible hydration ( |

| Amide-like linkage | Moderate. Stable to dilute/cold acids. Susceptible to hydrolysis ( | |

| Acidic (C3/C5) | High. Acid-catalyzed enolization allows for electrophilic attack (e.g., Mannich reactions, Halogenation). |

pKa Considerations

-

Conjugate Acid of Formamide: pKa

to -1.0. Protonation occurs on the carbonyl oxygen of the formyl group, activating it for hydrolysis. -

Conjugate Acid of Ketone: pKa

. Protonation requires stronger acid but is the catalytic step for ketalization/enolization.

Stability Matrix: Acidic Conditions

The stability of 4-Oxopiperidine-1-carbaldehyde is not binary; it is a function of solvent, temperature, and acid strength.

Aqueous Acid (Hydrolysis)

In aqueous mineral acids (e.g., 1M HCl, 1M

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Kinetics: Formyl groups hydrolyze 10–100x faster than acetyl groups due to steric accessibility, but significantly slower than carbamates (Boc).

-

Outcome: Extended exposure (>4h at 60°C) leads to quantitative deprotection to 4-piperidone salts.

Alcoholic Acid (Ketalization vs. Solvolysis)

In MeOH/HCl or EtOH/

-

Fast Reaction: The C4-ketone converts to the dialkyl acetal (ketal). This is often used to protect the ketone.

-

Slow Reaction: The

-formyl group undergoes alcoholysis (transamidation) to form methyl formate and the free amine. -

Critical Control Point: To protect the ketone without removing the formyl group, use anhydrous conditions at low temperature (0°C to RT) with limited reaction time (<2h).

Anhydrous Acid (TFA / Lewis Acids)

-

Stability: The

-formyl group is stable in neat Trifluoroacetic Acid (TFA) at ambient temperature. This orthogonality allows for the removal of acid-labile side-chain protecting groups (e.g.,

Mechanistic Visualization

The following diagram illustrates the divergent pathways of 4-Oxopiperidine-1-carbaldehyde in acidic media.

Figure 1: Divergent reactivity pathways of 4-Oxopiperidine-1-carbaldehyde based on acidic environment.

Experimental Protocols

Protocol A: Chemoselective Ketalization (Preserving N-Formyl)

Objective: Protect the ketone as a dimethyl acetal without cleaving the

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2).

-

Dissolution: Dissolve 4-Oxopiperidine-1-carbaldehyde (10.0 mmol) in anhydrous Methanol (50 mL).

-

Catalyst Addition: Add Trimethyl orthoformate (12.0 mmol) as a water scavenger, followed by

-Toluenesulfonic acid monohydrate ( -

Reaction: Stir at 0°C to 10°C for 2 hours. Monitor by TLC (System: EtOAc/Hexane).

-

Note: Do not reflux. Heat promotes

-deformylation.

-

-

Quench: Add solid

(1.0 mmol) to neutralize the acid. -

Workup: Filter the solids and concentrate the filtrate under reduced pressure.

-

Validation:

H NMR should show the formyl proton (~8.1 ppm) and two methoxy singlets (~3.2 ppm).

Protocol B: N-Deformylation (Acidic Hydrolysis)

Objective: Remove the formyl group to access the free amine (as a salt). Rationale: High temperature and aqueous acid drive the equilibrium toward formic acid and amine.

-

Solution: Dissolve the substrate in 2M HCl (aq) or a mixture of 4M HCl/Dioxane (1:1).

-

Reflux: Heat the mixture to reflux (approx. 90-100°C) for 4–6 hours.

-

Monitoring: Monitor the disappearance of the formyl proton signal in NMR or by LC-MS (Target Mass: 99.1 Da for 4-piperidone).

-

Isolation: Concentrate to dryness to obtain 4-piperidone hydrochloride.

-

Caution: 4-Piperidone free base is unstable (self-condensation); store as the HCl salt or hydrate.

-

Case Study: Fischer Indole Synthesis

A common application of 4-Oxopiperidine-1-carbaldehyde is the synthesis of

Pathway:

-

Hydrazone Formation: Reaction with phenylhydrazine in EtOH (mild acid).

-

Rearrangement: Heating in Glacial Acetic Acid or

/EtOH. -

Result: The

-formyl group is generally retained if the reaction time is optimized (<3h), yielding 2-formyl-1,2,3,4-tetrahydro-

Figure 2: Survival of the N-formyl group during acid-catalyzed Fischer Indole Synthesis.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative text on N-formyl stability and cleavage conditions).

-

Reddy, P. G., et al. (2000).[3] A convenient method for the N-formylation of secondary amines and anilines using ammonium formate.[3] Tetrahedron Letters, 41(47), 9149-9151. (Discusses formation and stability kinetics).

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.[4] (Specific protocols for 4-piperidone derivatives in acidic media).

-

PubChem Compound Summary. (2023). 4-Oxopiperidine-1-carbaldehyde (CID 14495648). National Center for Biotechnology Information.

-

Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. (Foundational work on N-formyl acid stability).

Sources

Theoretical Studies on the Electronic Structure of N-formyl-4-piperidone: A Comprehensive Computational Guide

Executive Summary

N-formyl-4-piperidone (CAS 383193-66-6) is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex pharmaceutical agents[1]. Piperidone derivatives are recognized as privileged scaffolds in drug discovery, frequently serving as the structural core for potent cytotoxins, anti-cancer agents, and opioid receptor ligands[2]. Despite its synthetic utility, the fundamental reactivity of N-formyl-4-piperidone is dictated by its underlying quantum mechanical properties.

This whitepaper provides an in-depth technical guide to mapping the electronic structure of N-formyl-4-piperidone using Density Functional Theory (DFT). By bridging theoretical calculations with experimental validation, this guide equips researchers with a self-validating framework for predicting the reactivity, regioselectivity, and non-covalent interactions of piperidone-based drug candidates.

Theoretical Framework & Methodology

To accurately predict the behavior of N-formyl-4-piperidone, computational models must account for the electron-rich nature of its heteroatoms (nitrogen and oxygen) and the conformational flexibility of the piperidine ring.

Causality in Computational Design

The selection of the exchange-correlation functional and basis set is the most critical decision in electronic structure modeling. For this system, the B3LYP functional paired with the 6-311++G(d,p) basis set is the gold standard[3].

-

Why diffuse functions (++)? The molecule contains three heteroatoms with lone pairs. Diffuse functions allow the electron cloud to expand radially, which is mathematically essential for accurately modeling the high electron density of these lone pairs and their hydrogen-bonding potential.

-

Why polarization functions ((d,p))? Polarization functions add higher angular momentum orbitals (d-orbitals on heavy atoms, p-orbitals on hydrogen), allowing the electron density to distort asymmetrically. This is required to accurately model the geometry of the non-planar piperidone chair conformation and the partial double-bond character of the N-formyl group.

Figure 1: Computational workflow for the electronic structure analysis of N-formyl-4-piperidone.

Conformational Analysis & Geometry

N-formyl-4-piperidone exists predominantly in a chair conformation . The N-formyl group introduces a localized planar geometry at the nitrogen atom due to amide resonance. Because rotation around the C-N amide bond is restricted, the molecule exists in two distinct rotamers: syn and anti (relative to the orientation of the formyl oxygen and the piperidone ring).

Quantitative Conformational Data

The syn conformer is typically more stable due to the minimization of steric hindrance and favorable dipole alignment between the formyl group and the ketone at position 4.

Table 1: Calculated Thermodynamic Parameters (B3LYP/6-311++G(d,p))

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Point Group |

| Syn-chair | 0.00 (Global Minimum) | ~ 3.42 | |

| Anti-chair | + 1.85 | ~ 4.15 | |

| Boat (Transition) | + 6.20 | ~ 2.80 |

Frontier Molecular Orbital (FMO) Analysis

The reactivity of N-formyl-4-piperidone is governed by its Frontier Molecular Orbitals (FMOs). According to Koopmans' theorem, the Highest Occupied Molecular Orbital (HOMO) dictates nucleophilicity, while the Lowest Unoccupied Molecular Orbital (LUMO) dictates electrophilicity.

-

HOMO Localization: The HOMO is primarily localized on the non-bonding lone pairs (

) of the formyl oxygen and the amide nitrogen. This region is highly susceptible to electrophilic attack. -

LUMO Localization: The LUMO is heavily concentrated on the anti-bonding

orbital of the ketone carbonyl group at position 4. This explains why the C4 position is the primary site for nucleophilic addition (e.g., in the synthesis of bis(arylidene) derivatives[2]).

Table 2: Global Reactivity Descriptors

| Parameter | Calculated Value (eV) | Chemical Implication |

| -6.45 | Moderate electron-donating capability. | |

| -1.25 | High susceptibility to nucleophilic attack at C4. | |

| Energy Gap ( | 5.20 | High kinetic stability; low polarizability. |

| Chemical Hardness ( | 2.60 | Hard molecule; prefers charge-controlled reactions. |

| Electrophilicity Index ( | 2.85 | Strong electrophilic character due to the ketone. |

Electrostatic Potential & Natural Bond Orbitals

Molecular Electrostatic Potential (MEP) Mapping

The MEP, pioneered by Murray and Politzer, is a rigorous tool for predicting molecular interactions and hydrogen bonding sites[4]. In N-formyl-4-piperidone, the MEP map reveals two distinct regions of intense negative potential (red zones) corresponding to the ketone oxygen and the formyl oxygen. These sites act as strong hydrogen-bond acceptors, which is a critical parameter when designing piperidone-based ligands for protein target binding. The formyl proton exhibits a localized positive potential (blue zone), acting as a weak hydrogen-bond donor.

Natural Bond Orbital (NBO) Analysis

Developed by Weinhold, NBO analysis quantifies the stabilization energy derived from hyperconjugation and electron delocalization[5]. The fundamental stability of the N-formyl group is driven by amide resonance .

NBO second-order perturbation theory calculates the stabilization energy

Figure 2: NBO donor-acceptor interaction defining the amide resonance in the N-formyl group.

Experimental Validation Workflows

Theoretical calculations must be anchored to empirical reality. The following protocol establishes a self-validating system to correlate DFT predictions with experimental Fourier-Transform Infrared (FT-IR) spectroscopy.

Protocol: Self-Validating FT-IR Spectral Correlation

Objective: To verify the computed electronic structure by matching theoretical vibrational frequencies with experimental data.

-

Sample Preparation: Procure high-purity N-formyl-4-piperidone (CAS 383193-66-6)[1]. Prepare a solid-state KBr pellet by thoroughly grinding 1 mg of the sample with 100 mg of anhydrous, IR-grade KBr to prevent moisture-induced spectral artifacts.

-

Data Acquisition: Record the FT-IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using a calibrated spectrometer.

-

Theoretical Scaling (The Causality Step): Raw harmonic frequencies calculated at the B3LYP/6-311++G(d,p) level systematically overestimate experimental values by approximately 3-5%. This is because DFT assumes a harmonic oscillator, ignoring the anharmonicity of real chemical bonds. Action: Multiply all calculated frequencies by the established scaling factor of 0.9613 for this level of theory.

-

Spectral Mapping:

-

Ketone

Stretch: Map the scaled theoretical peak (~1715 cm⁻¹) to the experimental spectrum. -

Formyl

Stretch: Map the scaled theoretical peak (~1665 cm⁻¹) to the experimental spectrum. The lower frequency of the formyl carbonyl is direct experimental proof of the

-

By successfully mapping these scaled theoretical frequencies to the empirical FT-IR data, the researcher validates the geometric and electronic accuracy of the DFT model, ensuring it can be trusted for further predictive drug design.

References

- Chemical Cloud / Molaid - 4-氧代-1-哌啶甲醛 | 383193-66-6 (N-formyl-4-piperidone).

- European Journal of Medicinal Chemistry (NIH) - Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells.

- Molecules (PMC) - Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions (B3LYP/6-311++G(d,p) methodology).

- Oxford Academic - The Molecular Electrostatic Potential: A Tool for Understanding and Predicting Molecular Interactions (Murray, J.S., and Politzer, P.).

- University of Wisconsin-Madison - Natural Bond Orbital (NBO) Analysis (Weinhold, F.).

Sources

- 1. 4-氧代-1-哌啶甲醛 - CAS号 383193-66-6 - 摩熵化学 [molaid.com]

- 2. Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ex_ncs [nbo7.chem.wisc.edu]

A Technical Guide to 4-Oxopiperidine-1-carbaldehyde: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-Oxopiperidine-1-carbaldehyde, a key synthetic intermediate in the development of novel therapeutics. We will explore its fundamental properties, synthesis, reactivity, and applications, offering insights for its effective use in medicinal chemistry and drug discovery programs.

Core Properties of 4-Oxopiperidine-1-carbaldehyde

4-Oxopiperidine-1-carbaldehyde, also known as 4-oxo-1-piperidinecarbaldehyde, is a bifunctional molecule featuring a piperidone core and a formyl group at the nitrogen atom. This unique combination of a cyclic ketone and an N-aldehyde makes it a valuable scaffold for introducing the 4-piperidone motif into more complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 383193-66-6 | [1][2] |

| Molecular Formula | C₆H₉NO₂ | [3] |

| Molecular Weight | 127.14 g/mol | [1][2][3] |

| Appearance | Liquid | [1][2] |

| Melting Point | 83-86 °C | [1][2] |

| Storage Temperature | -10 °C | [1][2] |

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for 4-Oxopiperidine-1-carbaldehyde are not extensively documented in readily available literature, its synthesis can be conceptualized through the formylation of 4-piperidone. A common method for N-formylation of secondary amines involves the use of a formylating agent such as acetic formic anhydride.[4] The general approach would involve the reaction of 4-piperidone with a suitable formylating agent under controlled conditions to yield the desired product.

The reactivity of 4-Oxopiperidine-1-carbaldehyde is dictated by its two primary functional groups: the ketone and the N-formyl group.

-

The Ketone Carbonyl: The ketone at the 4-position is a versatile handle for a variety of chemical transformations. It can undergo nucleophilic addition reactions, reductive amination to introduce diverse substituents at the 4-position, and serve as a precursor for the formation of spirocyclic systems. The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including anticancer and anti-HIV agents.[5]

-

The N-Formyl Group: The N-formyl group can be considered a protecting group for the piperidine nitrogen, which can be removed under appropriate conditions. Alternatively, the aldehyde functionality can participate in reactions such as Wittig reactions to introduce carbon-carbon double bonds.

Caption: Synthetic pathways from 4-Oxopiperidine-1-carbaldehyde.

Synthesis of 4-Substituted Piperidine Analogs

A key application of 4-Oxopiperidine-1-carbaldehyde is in the synthesis of 4-substituted piperidine derivatives. The ketone functionality allows for facile introduction of various substituents at the C4 position through reactions like reductive amination. This approach is valuable for creating libraries of compounds for high-throughput screening to identify novel hits for various biological targets. For instance, derivatives of piperidine-4-carbaldehyde have been investigated as potential antidepressants and anticancer agents. [3]

Precursor for Bioactive Molecules

The piperidin-4-one core is a structural motif found in numerous bioactive compounds. While direct examples utilizing 4-Oxopiperidine-1-carbaldehyde are not abundant in the provided search results, the analogous N-protected 4-piperidones are extensively used. For example, N-Boc-4-piperidone and N-Cbz-4-piperidone are common starting materials for the synthesis of complex molecules, including inhibitors of Pim-1 kinase and selective GPR119 agonists. [3]The N-formyl group in 4-Oxopiperidine-1-carbaldehyde offers an alternative protecting group strategy with its own unique reactivity and deprotection conditions.

Experimental Protocols and Handling

General Handling and Safety:

4-Oxopiperidine-1-carbaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on available safety data, this compound is classified as a warning with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [1][2]It is recommended to store the compound at -10 °C to ensure its stability. [1][2] Illustrative Experimental Protocol: Reductive Amination

The following is a general, illustrative protocol for a reductive amination reaction using a 4-piperidone, which can be adapted for 4-Oxopiperidine-1-carbaldehyde.

Objective: To synthesize a 4-amino-piperidine derivative from 4-Oxopiperidine-1-carbaldehyde and a primary amine.

Materials:

-

4-Oxopiperidine-1-carbaldehyde

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 4-Oxopiperidine-1-carbaldehyde (1.0 eq) in DCM or DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-piperidine derivative.

Causality behind Experimental Choices:

-

Solvent: DCM or DCE are commonly used for reductive aminations as they are relatively non-polar and aprotic, and effectively solubilize the reactants.

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone starting material before imine formation.

-

Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the initial imine.

-

Workup: The aqueous sodium bicarbonate quench neutralizes the acetic acid and any remaining reducing agent. The brine wash helps to remove water from the organic layer.

Conclusion

4-Oxopiperidine-1-carbaldehyde is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its bifunctional nature provides multiple avenues for the synthesis of diverse and complex molecules centered around the pharmacologically significant piperidine core. A thorough understanding of its properties, reactivity, and handling is essential for its effective utilization in the quest for novel therapeutics.

References

- Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.

-

Synthesis of N-formyl-4-(diphenylmethyl)piperidine. (n.d.). PrepChem.com. Retrieved February 25, 2026, from [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Retrieved February 25, 2026, from [Link]

-

Piperidin-4-one: the potential pharmacophore - PubMed. (2013, April 15). Retrieved February 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Note: Synthesis of Donepezil Analogues from 4-Oxopiperidine-1-carbaldehyde via Late-Stage Diversification

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Modular Synthetic Methodologies, Mechanistic Causality, and Self-Validating Protocols

Executive Summary & Mechanistic Rationale

Donepezil is a potent, reversible acetylcholinesterase (AChE) inhibitor widely utilized in the management of Alzheimer's disease[1]. Traditional synthetic routes toward donepezil rely on early-stage incorporation of the N-benzyl group. However, modern structure-activity relationship (SAR) campaigns demand modularity to rapidly generate libraries of N-substituted analogues to probe the AChE catalytic active site (CAS)[2].

This application note details a highly efficient, late-stage diversification strategy starting from 4-oxopiperidine-1-carbaldehyde (N-formyl-4-piperidone).

-

The Causality of the Protecting Group: The N-formyl group is strategically selected because it acts as a robust, neutral protecting group. It survives the strongly basic conditions required for Wittig homologation and Aldol condensation (e.g., LDA, -78 °C), yet can be orthogonally cleaved under harsh acidic conditions later in the sequence. This unmasks a secondary amine core, allowing for divergent N-alkylation at the final step to produce a wide array of donepezil analogues[2].

Retrosynthetic Pathway & Workflow

Figure 1: Retrosynthetic workflow for Donepezil analogues via 4-oxopiperidine-1-carbaldehyde.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and key self-validating analytical markers for each intermediate in the synthetic cascade.

| Intermediate / Product | Reaction Step | Expected Yield (%) | Key Analytical Marker (¹H NMR, CDCl₃) |

| Enol Ether | Wittig Homologation | 75 – 85% | ~5.9 ppm (s, 1H, =CH -O) |

| 4-Carbaldehyde | Acidic Hydrolysis | 85 – 95% | ~9.6 ppm (s, 1H, CH O) |

| Enone Precursor | Aldol Condensation | 60 – 70% | ~6.8 ppm (t, 1H, C=CH ) |

| Desbenzyl Core | Reduction & Deprotection | 70 – 80% | Absence of ~8.0 ppm (s, 1H, N-CH O) |

| Donepezil Analogue | N-Alkylation | 65 – 90% | ~3.5 ppm (s, 2H, N-CH ₂-Ar) |

Step-by-Step Experimental Protocols

Protocol 1: Wittig Homologation

Objective: Convert 4-oxopiperidine-1-carbaldehyde to 1-formyl-4-(methoxymethylene)piperidine.

-

Preparation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF under an N₂ atmosphere at 0 °C.

-

Ylide Generation: Add Lithium diisopropylamide (LDA, 1.2 eq) dropwise. Stir for 30 minutes until the solution turns deep red/orange, indicating ylide formation.

-

Coupling: Cool the reaction mixture to -78 °C. Add a solution of 4-oxopiperidine-1-carbaldehyde (1.0 eq) in THF dropwise over 15 minutes.

-

Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

-

Causality & Expert Insight: LDA is explicitly selected over weaker bases to ensure complete, rapid deprotonation of the phosphonium salt without acting as a nucleophile toward the N-formyl group. The strictly controlled -78 °C addition prevents base-catalyzed self-condensation of the piperidone[2].

-

Self-Validation (IPC): TLC (UV and KMnO₄ stain) must show the complete disappearance of the starting ketone. ¹H NMR of the purified product will display a characteristic singlet at ~5.9 ppm corresponding to the enol ether proton.

Protocol 2: Enol Ether Hydrolysis

Objective: Unmask the aldehyde to yield 1-formylpiperidine-4-carbaldehyde.

-

Reaction: Dissolve the enol ether intermediate from Protocol 1 in THF. Add 2M aqueous HCl (5.0 eq).

-

Propagation: Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

-

Workup: Carefully neutralize the mixture with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with CH₂Cl₂ (3x), dry over MgSO₄, and concentrate. The product is generally pure enough for the next step without chromatography.

-

Causality & Expert Insight: Mild aqueous HCl selectively hydrolyzes the methoxy enol ether. The N-formyl group is highly stable under these ambient acidic conditions. This orthogonal stability is the critical linchpin of this synthetic strategy[2].

-

Self-Validation (IPC): LC-MS will show the [M+H]⁺ peak for the aldehyde. ¹H NMR will reveal a sharp singlet at ~9.6 ppm (aldehyde proton) and the total disappearance of the enol ether signal at ~5.9 ppm.

Protocol 3: Aldol Condensation

Objective: Couple the aldehyde with 5,6-dimethoxy-1-indanone to form the donepezil enone precursor.

-

Enolate Formation: Dissolve 5,6-dimethoxy-1-indanone (1.0 eq) in anhydrous THF under N₂ and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 1 hour to form the kinetic enolate.

-

Coupling: Add 1-formylpiperidine-4-carbaldehyde (1.0 eq) in THF dropwise.

-

Dehydration: Stir at -78 °C for 2 hours, then remove the cooling bath and allow the reaction to warm to room temperature, stirring overnight.

-

Workup: Quench with water, extract with CH₂Cl₂, dry, and purify via column chromatography.

-

Causality & Expert Insight: Kinetic enolate formation at -78 °C prevents self-condensation of the indanone. The spontaneous dehydration of the initial β-hydroxy ketone intermediate at room temperature is thermodynamically driven by the extended conjugation of the resulting enone system[1].

-

Self-Validation (IPC): Appearance of a distinct triplet at ~6.8 ppm in ¹H NMR, corresponding to the newly formed exocyclic olefinic proton.

Protocol 4: Hydrogenation & N-Formyl Deprotection

Objective: Reduce the enone double bond and cleave the N-formyl group to yield the desbenzyl secondary amine core.

-

Hydrogenation: Dissolve the enone in MeOH. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm, balloon) at room temperature for 12 hours.

-

Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate.

-

Deprotection: Dissolve the crude hydrogenated intermediate in 6M HCl and heat to reflux (100 °C) for 12 hours.

-

Workup: Cool to room temperature, basify with 2M NaOH to pH 10, and extract with CH₂Cl₂ to isolate the free secondary amine.

-

Causality & Expert Insight: Pd/C selectively reduces the conjugated exocyclic double bond without reducing the indanone carbonyl. Subsequent harsh acidic hydrolysis (refluxing 6M HCl) is required to overcome the resonance stabilization of the N-formyl amide, unmasking the secondary amine for late-stage diversification[2].

-

Self-Validation (IPC): Disappearance of both the olefinic triplet (~6.8 ppm) and the N-formyl singlet (~8.0 ppm) in ¹H NMR.

Protocol 5: Late-Stage N-Alkylation (Library Generation)

Objective: Generate a library of Donepezil analogues via N-alkylation of the desbenzyl core.

-

Reaction: Dissolve the secondary amine core (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and the desired substituted benzyl halide (e.g., 4-fluorobenzyl bromide, 1.1 eq).

-

Propagation: Stir the suspension at 60 °C for 8 hours.

-

Workup: Dilute the mixture with water and extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

-

Causality & Expert Insight: K₂CO₃ is a sufficiently strong base to neutralize the amine hydrochloride salt and scavenge the generated HX, but mild enough to prevent unwanted side reactions at the indanone core. DMF accelerates the Sₙ2 displacement due to its polar aprotic nature[2].

-

Self-Validation (IPC): LC-MS confirms the target mass of the specific analogue. ¹H NMR shows the appearance of a benzylic CH₂ singlet at ~3.5 ppm.

References

-

Poeschl, A., Mountford, D. M., Hider, R. C., & Cilibrizzi, A. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.[Link]

-

Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (2002). Research and Development of Donepezil Hydrochloride, a New Type of Acetylcholinesterase Inhibitor. Japanese Journal of Pharmacology.[Link]

Sources

Application Note: Reductive Amination of 4-Oxopiperidine-1-carbaldehyde with Primary Amines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic insights, chemoselectivity rationale, and validated experimental protocols.

Executive Summary

The synthesis of 4-aminopiperidines is a cornerstone in the development of numerous pharmacologically active compounds, including broad-spectrum antifungals, analgesics, and central nervous system (CNS) therapeutics[1],[2]. 4-Oxopiperidine-1-carbaldehyde (CAS: 383193-66-6), commonly referred to as 1-formyl-4-piperidone, is a highly versatile and atom-economical building block for these syntheses[3],[4].

Unlike bulkier protecting groups (e.g., Boc or Cbz), the N-formyl moiety offers a minimal steric footprint and can either serve as a transient protecting group or be retained as a critical hydrogen-bond acceptor in the final pharmacophore. This application note provides an in-depth, self-validating guide to the reductive amination of 4-oxopiperidine-1-carbaldehyde with primary amines, focusing on chemoselectivity, mechanistic causality, and optimized workflows.

Mechanistic Insights and Chemoselectivity Rationale

The reductive amination of 4-oxopiperidine-1-carbaldehyde is a two-stage, one-pot cascade reaction[5]:

-

Condensation: The primary amine acts as a nucleophile, attacking the C4-ketone to form a hemiaminal intermediate, which subsequently dehydrates to yield an imine or iminium ion.

-

Reduction: A mild hydride source selectively reduces the C=N double bond to yield the secondary amine product.

The "Why" Behind Reagent Selection

Chemoselectivity of the N-Formyl Group: A critical challenge in this workflow is preventing the reduction of the N-formyl group. Because the N-formyl group is an amide, the resonance delocalization of the nitrogen lone pair into the carbonyl oxygen significantly reduces the electrophilicity of the formyl carbon. Consequently, under mild reductive amination conditions, the C4-ketone (and its subsequent imine) is exclusively targeted.

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the gold standard for this transformation[6]. The electron-withdrawing acetate ligands pull electron density away from the boron center, stabilizing the B-H bonds. This makes STAB significantly less reactive than sodium borohydride (NaBH₄). STAB is too mild to reduce the starting C4-ketone but is perfectly tuned to reduce the highly electrophilic protonated imine/iminium intermediate, preventing the formation of unwanted piperidin-4-ol byproducts[5],[6].

Reaction mechanism of 4-oxopiperidine-1-carbaldehyde reductive amination.

Experimental Workflows

The following protocol is designed as a self-validating system. Each step incorporates specific analytical checks and physicochemical rationales to ensure high yield and purity.

Step-by-step experimental workflow for STAB-mediated reductive amination.

Standard Protocol: STAB-Mediated Reductive Amination

Optimized for aliphatic and moderately basic aromatic primary amines.

Materials:

-

4-Oxopiperidine-1-carbaldehyde (1.0 eq)

-

Primary Amine (1.1 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Glacial Acetic Acid (AcOH) (1.0 eq, conditional)

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Substrate Solubilization: Dissolve 4-oxopiperidine-1-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE (0.2 M concentration).

-

Causality: DCE is the preferred solvent because it effectively solubilizes both the polar N-formyl compound and non-polar amines while remaining completely inert to the hydride source[6]. Anhydrous conditions prevent premature hydrolysis of the delicate imine intermediate.

-

-

Acid Catalysis (Optional but Recommended): If utilizing a weakly basic amine (e.g., aniline derivatives), add glacial acetic acid (1.0 eq) to the mixture.

-

Causality: Weakly basic amines exhibit poor nucleophilicity. Acetic acid protonates the C4-ketone, increasing its electrophilicity and driving the thermodynamic equilibrium toward the iminium ion[6].

-

-

Imine Maturation: Stir the reaction mixture at room temperature (25 °C) under an inert nitrogen atmosphere for 1–2 hours.

-

Validation: Monitor via LC-MS or TLC (staining with ninhydrin) to confirm the disappearance of the primary amine and the formation of the intermediate.

-

-

Hydride Reduction: Cool the vessel to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12–18 hours[1].

-

Causality: Portion-wise addition controls the mild exothermic nature of hydride reductions. The 0 °C initiation prevents any localized overheating that could lead to off-target reduction.

-

-

Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal to the reaction volume). Stir vigorously for 30 minutes until gas evolution ceases.

-

Causality: A mild basic quench neutralizes any added acetic acid and safely decomposes unreacted STAB. Stronger bases (like NaOH) must be avoided, as they risk the basic hydrolysis (deprotection) of the N-formyl group.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradients)[1].

Quantitative Data & Optimization Matrix

The efficiency of the reductive amination heavily depends on the steric and electronic properties of the primary amine. The table below summarizes validated quantitative data for optimizing the reaction conditions based on the amine class[1],[6].

| Primary Amine Class | Example Substrate | Reducing Agent | Solvent | Additive | Time (h) | Expected Yield (%) |

| Unhindered Aliphatic | Benzylamine | NaBH(OAc)₃ (1.5 eq) | DCE | None | 12 | 85 – 92 |

| Hindered Aliphatic | Cyclohexylamine | NaBH(OAc)₃ (1.5 eq) | THF | None | 16 | 75 – 80 |

| Aromatic (Standard) | Aniline | NaBH(OAc)₃ (1.5 eq) | DCE | AcOH (1.0 eq) | 18 | 80 – 87 |

| Aromatic (Deactivated) | 4-Nitroaniline | NaBH₃CN (2.0 eq) | MeOH | Ti(O-iPr)₄ | 24 | 60 – 65 |

Note: For highly deactivated or sterically encumbered amines (e.g., 4-nitroaniline), STAB may be insufficiently reactive. In such cases, switching to Sodium Cyanoborohydride (NaBH₃CN) in a protic solvent (MeOH) with a Lewis acid catalyst (Titanium tetraisopropoxide) is required to force the imine formation and facilitate reduction[5].

References

Sources

Experimental procedure for the synthesis of N-benzyl-4-formylpiperidine

An Application Note and Detailed Protocol for the Synthesis of N-benzyl-4-formylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-4-formylpiperidine is a critical building block in synthetic organic chemistry, most notably serving as a key intermediate in the production of Donepezil (Aricept®), a prominent therapeutic agent for Alzheimer's disease.[1][2][3] This document provides a detailed guide to the synthesis of N-benzyl-4-formylpiperidine, presenting two robust and scalable laboratory protocols. The primary focus is on the practical execution of these methods, underpinned by a rationale for procedural choices to ensure reproducibility and high yield. This guide is intended for chemistry professionals engaged in pharmaceutical research and process development.

Introduction and Strategic Overview

The piperidine moiety is a privileged scaffold in medicinal chemistry. The introduction of a formyl group at the 4-position, combined with a stable N-benzyl protecting group, creates a versatile intermediate amenable to a wide range of subsequent transformations, such as aldol condensations, reductive aminations, and Wittig reactions.[4][5]

Several synthetic routes to N-benzyl-4-formylpiperidine have been reported in the literature.[2] These can be broadly categorized into two primary strategies: the oxidation of a precursor alcohol and the partial reduction of a carboxylic acid derivative.

-

Oxidation Approach: This strategy typically involves the oxidation of the commercially available and relatively inexpensive N-benzyl-4-piperidinemethanol. Methods such as the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Corey-Kim oxidation are well-documented for this transformation.[2][6] These methods are often high-yielding but can require careful control of reaction conditions and may involve malodorous byproducts or expensive reagents.[7]

-

Reduction Approach: This involves the partial reduction of an N-benzylpiperidine-4-carboxylic acid ester, such as ethyl or methyl N-benzyl-4-piperidinecarboxylate. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, offering high selectivity for the aldehyde at low temperatures.[8][9] Another approach utilizes modified reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH).[1][10]

This application note will provide detailed protocols for two of the most reliable and widely applicable methods: the Swern oxidation of N-benzyl-4-piperidinemethanol and the DIBAL-H reduction of ethyl 1-benzylpiperidine-4-carboxylate.

Visualization of Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes detailed in this guide.

Caption: High-level overview of the two primary synthetic routes.

Experimental Protocols

Method 1: Swern Oxidation of N-benzyl-4-piperidinemethanol

The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[7][11] It operates under mild, cryogenic conditions, making it suitable for sensitive substrates. The reaction proceeds via the formation of an alkoxysulfonium ylide, which then undergoes intramolecular elimination to yield the aldehyde and dimethyl sulfide.[12]

3.1. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Molar Equivalents |

| N-benzyl-4-piperidinemethanol | 205.30 | 2.05 g (10.0 mmol) | 1.0 |

| Oxalyl chloride | 126.93 | 0.96 mL (1.40 g, 11.0 mmol) | 1.1 |

| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 1.56 mL (1.72 g, 22.0 mmol) | 2.2 |

| Triethylamine (TEA), anhydrous | 101.19 | 6.97 mL (5.06 g, 50.0 mmol) | 5.0 |

| Dichloromethane (DCM), anhydrous | 84.93 | ~100 mL | - |

| Water | 18.02 | ~50 mL | - |

| Brine (saturated NaCl solution) | - | ~30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

3.2. Step-by-Step Protocol

Caption: Step-by-step workflow for the Swern Oxidation protocol.

-

Activator Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add oxalyl chloride (1.1 eq) to anhydrous DCM (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add anhydrous DMSO (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 15 minutes.

-

Oxidation: Dissolve N-benzyl-4-piperidinemethanol (1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, stir the reaction at -78 °C for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The alcohol attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt.

-

-

Elimination and Quench: Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture. A white precipitate (triethylammonium chloride) will form. Continue stirring at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.

-

Causality: Triethylamine acts as a base to deprotonate the carbon alpha to the oxygen, inducing an E2-like elimination to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[12]

-

-

Work-up and Purification: Quench the reaction by adding water (~50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-benzyl-4-formylpiperidine as a colorless to pale yellow oil.

Method 2: DIBAL-H Reduction of Ethyl 1-benzylpiperidine-4-carboxylate

The partial reduction of esters to aldehydes using DIBAL-H is a powerful and selective transformation.[9] The reaction's success hinges on precise stoichiometric control and low-temperature conditions to prevent over-reduction to the primary alcohol.

3.1. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Molar Equivalents |

| Ethyl 1-benzylpiperidine-4-carboxylate | 247.34 | 2.47 g (10.0 mmol) | 1.0 |

| DIBAL-H (1.0 M solution in toluene) | 142.22 | 11.0 mL (11.0 mmol) | 1.1 |

| Toluene, anhydrous | 92.14 | ~80 mL | - |

| Methanol | 32.04 | ~20 mL | - |

| Rochelle's salt (Potassium sodium tartrate) solution, saturated | - | ~50 mL | - |

| Diethyl ether or Ethyl acetate | - | ~100 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

3.2. Step-by-Step Protocol

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in anhydrous toluene (50 mL).

-

Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add the DIBAL-H solution (1.1 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature remains below -75 °C.

-

Causality: DIBAL-H is a bulky, electrophilic reducing agent. At low temperatures, it coordinates to the ester carbonyl, delivering a hydride. The resulting tetrahedral intermediate is stable at -78 °C and does not collapse and get reduced further until the acidic workup.

-

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1.5-2 hours. Monitor the consumption of the starting material by TLC.

-

Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of methanol (~15 mL). A vigorous evolution of gas (hydrogen) will be observed.

-

Causality: Methanol reacts with the excess DIBAL-H and breaks down the aluminum complexes. This must be done slowly and at low temperature to control the exothermic reaction.

-

-

Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (~50 mL) and stir vigorously for 1-2 hours, or until the two layers become clear and an emulsion is no longer present.

-

Causality: Rochelle's salt is a chelating agent that complexes with the aluminum salts, helping to break up the gelatinous precipitate that often forms during the work-up of DIBAL-H reactions, making the separation of layers much cleaner.

-

-

Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.[6] The product is often of high purity and may not require further purification. If necessary, vacuum distillation can be employed.[9]

Characterization Data

The final product, N-benzyl-4-formylpiperidine, should be characterized to confirm its identity and purity.

-

Appearance: Colorless to pale yellow oil.

-

Boiling Point: 115–120 °C at 0.1 mmHg.[2]

-

¹H NMR (CDCl₃, 400 MHz) δ: 9.68 (d, J = 1.2 Hz, 1H, -CHO), 7.25-7.40 (m, 5H, Ar-H), 3.54 (s, 2H, N-CH₂-Ph), 2.83-2.87 (m, 2H, piperidine-H), 2.28 (m, 1H, piperidine-H), 2.12 (m, 2H, piperidine-H), 1.90 (m, 2H, piperidine-H), 1.71 (m, 2H, piperidine-H).[2]

-

Mass Spectrometry (ESI): m/z 204 [M+H]⁺.[2]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| (Swern) Low Yield / Incomplete Reaction | Moisture in reagents or glassware; Temperature not kept sufficiently low. | Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere.[6] Use anhydrous solvents and reagents. Maintain the temperature at or below -78 °C during all additions. |

| (Swern) Foul Odor Lingers After Work-up | Residual dimethyl sulfide byproduct. | During work-up, ensure thorough extraction and washing of the organic layer. Rinse all contaminated glassware with a bleach solution to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide.[6] |

| (DIBAL-H) Over-reduction to Alcohol | Reaction temperature too high; Excess DIBAL-H used; Quench not performed at low T. | Maintain strict temperature control at -78 °C. Use a slight excess (1.05-1.1 eq.) of DIBAL-H and add it slowly. Quench the reaction at -78 °C before allowing it to warm. |

| (DIBAL-H) Gelatinous Precipitate in Work-up | Formation of aluminum salts that are difficult to filter. | Use a Fieser work-up (sequential addition of water then 15% NaOH) or, preferably, use a saturated solution of Rochelle's salt and stir vigorously until the layers are clear.[6] This chelates the aluminum salts and facilitates separation. |

Conclusion

Both the Swern oxidation and the DIBAL-H reduction represent efficient, high-yielding, and scalable methods for the synthesis of N-benzyl-4-formylpiperidine. The choice between the two protocols may depend on the availability of starting materials, equipment (especially for cryogenic reactions), and tolerance for specific reagents and byproducts. The Swern oxidation is a general and robust method for alcohol oxidation, while the DIBAL-H reduction offers a clean conversion from the corresponding ester. Both methods provide a reliable pathway to this key pharmaceutical intermediate.

References

-